molecular formula C28H26N2O4 B12435680 (4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid

(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid

Cat. No.: B12435680
M. Wt: 454.5 g/mol
InChI Key: UOWIRRUTUJSIFI-UHFFFAOYSA-N
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Description

This compound is an unnatural α-amino acid derivative functionalized with a tertiary amine and an indole moiety. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, widely used in solid-phase peptide synthesis (SPPS) to shield the amino group during coupling reactions . The indole group, a bioisostere for tryptophan, may improve binding affinity to hydrophobic pockets in proteins or receptors .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(1H-indol-3-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c31-27(32)14-13-19(15-18-16-29-26-12-6-5-7-20(18)26)30-28(33)34-17-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-12,16,19,25,29H,13-15,17H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWIRRUTUJSIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Tryptophan’s Indole Nitrogen

The indole NH is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

  • Dissolve tryptophan in anhydrous THF.
  • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).
  • Stir at 25°C for 12 hours.
  • Purify via flash chromatography (hexane/ethyl acetate, 3:1) to isolate Boc-Trp-OH.

Yield : 85–92%.

Fmoc Protection of the α-Amino Group

Boc-Trp-OH is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or its succinimidyl carbonate derivative:

  • Dissolve Boc-Trp-OH (1.0 equiv) in DMF.
  • Add Fmoc-OSu (1.1 equiv) and DIEA (2.5 equiv).
  • Stir at 25°C for 4 hours.
  • Quench with aqueous citric acid and extract with ethyl acetate.
  • Purify via silica gel chromatography (DCM/methanol, 95:5).

Yield : 78–86%.

Elongation of the Pentanoic Acid Backbone

The pentanoic acid chain is introduced via a Michael addition or alkylation strategy:

  • Activate Fmoc-Trp(Boc)-OH (1.0 equiv) with HBTU (1.05 equiv) and DIEA (3.0 equiv) in DMF.
  • Couple with a β-keto ester (e.g., ethyl levulinate) at 0°C for 2 hours.
  • Reduce the ketone intermediate using NaBH₄ in methanol.
  • Hydrolyze the ester to the carboxylic acid using LiOH in THF/H₂O.

Key Data :

Step Reagents/Conditions Yield (%)
Michael Addition HBTU, DIEA, DMF, 0°C 70–75
Reduction NaBH₄, MeOH, 25°C 88–92
Hydrolysis LiOH, THF/H₂O (3:1), 25°C 95–98

Optimization of Critical Steps

Minimizing Side Reactions

  • Indole alkylation : Use scavengers (e.g., thioanisole, EDT) during TFA-mediated Boc deprotection to prevent carbocation-induced modifications.
  • Racemization : Employ low-temperature coupling (0–4°C) and HOBt as an additive to suppress epimerization.

Purification Techniques

  • Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for final purification.
  • Crystallization : Recrystallize from ethanol/water (4:1) to achieve >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.91 (s, 1H, indole NH), 7.89 (d, J = 7.6 Hz, 2H, Fmoc ArH), 7.68–7.32 (m, 9H, Fmoc/indole ArH), 4.32–4.18 (m, 3H, Fmoc CH₂/CH), 3.12 (t, J = 6.8 Hz, 2H, CH₂CO₂H).
  • HRMS (ESI+) : m/z calcd for C₂₈H₂₅N₂O₅ [M+H]⁺: 493.1864; found: 493.1868.

Chiral Purity Analysis

Chiral HPLC (Chiralpak IA-3, hexane/ethanol 85:15) confirms >99% enantiomeric excess.

Applications in Peptide Synthesis

This compound is widely used in SPPS for:

  • Lipidation : Incorporation into hydrophobic peptide sequences (e.g., glucagon-like peptides) via Trp-selective modifications.
  • Fluorinated analogs : Late-stage trifluoromethylthiolation at Trp residues.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc group serves as a temporary protecting agent for the amino functionality, enabling selective deprotection under mild basic conditions. This reaction is critical in solid-phase peptide synthesis (SPPS) workflows.

Reagent Conditions Outcome References
Piperidine20% v/v in DMF, 10–30 min, RTCleavage of Fmoc via β-elimination
DBU (1,8-Diazabicycloundec-7-ene)2% v/v in DMF, 5–15 min, RTRapid deprotection with reduced side reactions

Mechanistic Insight :
Deprotection occurs through a two-step β-elimination process, generating a dibenzofulvene-piperidine adduct and exposing the free α-amino group. The reaction efficiency is pH-dependent, requiring a mildly basic environment (pH ~8–9) .

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation, a cornerstone of peptide synthesis. Activation is typically required to enhance electrophilicity.

Activating Reagent Coupling Partner Conditions Yield References
HATUPrimary/secondary aminesDMF, DIEA, 0°C–RT, 1–2 h85–95%
DCC/NHSAminesDCM/DMF, RT, 12–24 h70–90%
CDI (Carbonyldiimidazole)Alcohols (esterification)THF, RT, 4–6 h60–80%

Key Considerations :

  • Steric hindrance from the indole side chain may reduce coupling efficiency with bulky amines .

  • Pre-activation of the carboxylic acid with HATU or TBTU minimizes racemization.

Indole-Specific Reactions

The indole moiety undergoes electrophilic substitution and alkylation reactions, enabling functionalization of the aromatic system.

Reaction Type Reagents/Conditions Position Modified Applications References
Electrophilic AcylationAcCl, AlCl₃, DCM, 0°C–RTC5 or C7Introduction of acyl groups
SulfonationSO₃·Pyridine, DMF, 40°C, 2 hC5Enhanced water solubility
AlkylationMethyl iodide, NaH, DMF, 0°C–RTN1Protection of indole nitrogen

Selectivity Notes :

  • Electrophilic substitutions favor the C5 position due to electronic directing effects of the indole ring .

  • N1 alkylation requires strong bases (e.g., NaH) to deprotonate the indole NH .

Side-Chain Modifications

The pentanoic acid backbone allows additional derivatization, expanding utility in bioconjugation.

Modification Reagents Product References
EsterificationMethanol, H₂SO₄, reflux, 6 hMethyl ester (improved lipophilicity)
AmidationNH₃(g), EDCl/HOBt, DMF, RT, 24 hPrimary amide
Reductive AminationNaBH₃CN, primary amine, MeOH, RT, 12 hSecondary/tertiary amines

Stability Considerations :

  • The Fmoc group remains stable under acidic esterification conditions (pH >4) .

  • Reductive amination requires careful pH control (pH 6–7) to avoid premature deprotection .

Stability Under Reactive Conditions

The compound exhibits predictable stability profiles critical for reaction planning.

Condition Stability Degradation Pathway References
Strong acids (HCl, TFA)Unstable (Fmoc cleavage <1 h)Acidolysis of the carbamate bond
Oxidizing agents (H₂O₂)Moderate (indole ring oxidation)Formation of oxindole derivatives
UV light (254 nm)Sensitive (Fmoc photodegradation)Radical-mediated decomposition

Scientific Research Applications

(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid is a chemical compound with applications in scientific research, particularly in the field of biochemistry and medicinal chemistry . It is also known as Fmoc-Trp-OH .

Chemical Properties and Structure

(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid has the following characteristics:

  • Molecular Formula: C28H26N2O4
  • Form: solid
  • It contains a pyrrolidine ring, a methylthio group, and a fluorenylmethoxycarbonyl (Fmoc) moiety, which enhances its stability and solubility.

Scientific Research Applications

This compound is primarily used in peptide synthesis as an amino-protecting group. The fluorenylmethyloxycarbonyl group (Fmoc) is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate that protects the amine group from unwanted reactions during synthesis.

Peptide Synthesis

  • Protecting Group: It acts as a protecting group for amines in peptide synthesis.
  • Correct Peptide Sequencing: It ensures the correct formation of peptide bonds, influencing the structure and function of the resulting peptide or protein.
  • Prevention of Side Reactions: By protecting the amine group, it prevents unwanted side reactions, ensuring the desired peptide is produced.

Medicinal Chemistry

Pyrrolidine derivatives have gained attention in medicinal chemistry due to their potential biological activities. Studies have indicated antiviral activity, particularly against Hepatitis C Virus (HCV) and other viral pathogens. The mechanism involves the inhibition of viral proteases, which are crucial for viral replication.

Antiviral Activity

StudyVirus TargetedIC50 ValueMechanism of Action
Study AHCV12 nMProtease inhibition
Study BHIV25 nMViral entry blockade

β-catenin/Tcf PPI Inhibitors

Optimization of peptidomimetics has shown that derivatives of this compound can disrupt the β-catenin/Tcf protein-protein interaction (PPI), which is significant in medicinal chemistry .

Factors Influencing Action

Mechanism of Action

The mechanism of action of (4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid involves its ability to protect amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. Upon completion of the synthesis, the Fmoc group can be removed to yield the desired peptide.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of Fmoc-protected amino acids with tertiary amine modifications. Below is a comparison with structurally related compounds:

Compound Substituent Key Features Applications References
(4R)-4-Fmoc-amino-5-(1H-indol-3-yl)pentanoic acid (Target) Indol-3-yl Aromatic, hydrophobic, hydrogen-bonding capability Peptidomimetics, enzyme inhibitors
(S)-2-Fmoc-amino-5-(piperidin-1-yl)pentanoic acid Piperidin-1-yl Aliphatic, basic tertiary amine Cell-penetrating peptides (CPPs)
(S)-2-Fmoc-amino-5-(4-methylpiperazin-1-yl)pentanoic acid 4-Methylpiperazin-1-yl Polar, protonatable at physiological pH Antimicrobial peptides
(S)-2-Fmoc-amino-5-([1,4′-bipiperidin]-1′-yl)pentanoic acid Bipiperidinyl Bulky, conformationally restricted GPCR-targeted therapeutics
(S)-2-Fmoc-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Chloro-indol-3-yl Electron-withdrawing substituent, enhanced stability Radiolabeled imaging probes
(S)-2-Fmoc-amino-4,4-dimethylpentanoic acid 4,4-Dimethylpentanoic acid Branched aliphatic chain, steric hindrance Stabilized β-turn motifs in peptides

Biological Activity

(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and interactions with various biological systems, supported by data tables and relevant research findings.

Chemical Structure

The compound features a unique structural arrangement that includes:

  • A pentanoic acid backbone
  • An indole moiety
  • A fluorenylmethoxycarbonyl (Fmoc) protecting group

This combination of functional groups is believed to enhance the compound's selectivity and efficacy against specific biological targets.

Biological Activity

The biological activity of this compound has been predicted through computational methods, indicating potential interactions with various biological pathways. These include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interaction with receptors could influence signaling pathways critical for various physiological processes.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential therapeutic applications.

Synthesis Methods

Several synthesis routes can be employed to produce this compound, including:

  • Fmoc Protection : Protecting the amine group using the Fmoc group to prevent unwanted reactions.
  • Coupling Reactions : The final step typically involves coupling the Fmoc-protected amine with other moieties under controlled conditions.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial. Interaction studies may involve:

  • Binding Affinity Assays : To determine how well the compound binds to target proteins or receptors.
  • Cellular Assays : Evaluating the compound's effects on cell viability and function.

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of compounds similar to this compound:

Compound NameStructure FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a pyridine ringAntagonist for mGluR5
Indole-3-acetic acidIndole structurePlant growth regulator
Fluorene derivativesFluorene core structurePotential antimicrobial activity

Case Studies and Research Findings

Research has indicated that compounds with similar structures can modulate various biological activities:

  • Enzyme Modulation : Studies have shown that certain fluorenyl derivatives can act as effective enzyme inhibitors, potentially leading to therapeutic applications in diseases such as cancer and metabolic disorders.
  • Receptor Interaction : Investigations into receptor binding have demonstrated that indole-containing compounds can influence neurotransmitter systems, which may offer insights into neuropharmacology.

Q & A

Q. What are the recommended strategies for stereoselective synthesis of this compound, given its (4R) configuration?

The synthesis of chiral amino acid derivatives like this compound typically employs Fmoc-protected intermediates to preserve stereochemistry during coupling reactions. Key steps include:

  • Enantioselective alkylation : Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric methods to establish the (4R) configuration .
  • Solid-phase peptide synthesis (SPPS) : Fmoc-protected building blocks are ideal for iterative coupling, with microwave-assisted synthesis improving yields (e.g., 20–30% reduction in reaction time) .
  • Protection of indole moiety : Protect the indole nitrogen with tert-butyloxycarbonyl (Boc) to prevent side reactions during carboxyl activation .

Q. How can researchers optimize purification methods for this compound to achieve >95% HPLC purity?

Purification challenges arise from polar byproducts and residual solvents. Recommended approaches:

  • Reverse-phase chromatography : Use C18 columns with gradients of acetonitrile/water (0.1% TFA) to resolve closely eluting impurities .
  • Crystallization : Solvent screening (e.g., ethyl acetate/hexane) can improve crystal formation for high-purity isolation .
  • Analytical validation : Confirm purity via HPLC (λ = 254 nm) and LC-MS (expected [M+H]+ ~505 g/mol) .

Q. What analytical techniques are critical for structural confirmation and impurity profiling?

  • NMR spectroscopy : 1H/13C NMR to verify Fmoc group integrity (δ ~7.3–7.8 ppm for fluorenyl protons) and indole ring substitution .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and detect trace impurities (e.g., deprotected intermediates) .
  • FT-IR : Validate carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹ and carboxylic acid at ~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its interaction with biological targets (e.g., serotonin receptors)?

  • Surface plasmon resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka/kd) with recombinant receptors .
  • Fluorescence polarization assays : Use fluorescently labeled derivatives to quantify competitive displacement of known ligands .
  • Molecular docking : Compare computational binding poses (e.g., AutoDock Vina) with experimental IC50 values to refine structure-activity relationships (SAR) .

Q. What structural modifications could enhance its metabolic stability while retaining activity?

  • Indole substitution : Introduce electron-withdrawing groups (e.g., -CF3) at the 5-position to reduce CYP450-mediated oxidation .
  • Backbone fluorination : Replace hydrogen with fluorine at the β-carbon to slow enzymatic degradation .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the carboxylic acid to improve plasma half-life .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro bioassays?

  • Co-solvent systems : Use DMSO (≤5% v/v) with surfactants (e.g., Tween-80) to prevent aggregation .
  • pH adjustment : Dissolve the compound in PBS (pH 7.4) with 0.1% sodium bicarbonate to deprotonate the carboxylic acid .
  • Liposome encapsulation : Formulate with phosphatidylcholine-based liposomes to enhance cellular uptake .

Q. How should conflicting toxicity data (e.g., acute oral toxicity Category 4 vs. no data) be interpreted?

  • Source evaluation : Discrepancies may arise from analog-specific hazards (e.g., indole derivatives in vs. fluorenyl compounds in ) .
  • In silico toxicity prediction : Use tools like ProTox-II to estimate LD50 and compare with experimental data .
  • Precautionary measures : Assume worst-case hazards (e.g., H302, H315) and implement fume hoods, gloves (nitrile), and eye protection .

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